2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]oxazepin ring, the introduction of the dimethoxy groups on the benzene ring, and the attachment of the sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzo[b][1,4]oxazepin ring is a seven-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamide derivatives have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, with implications for neuroprotective and anti-inflammatory therapies (Röver et al., 1997).
- Carbonic Anhydrase Inhibition : A series of benzenesulfonamide derivatives demonstrated strong inhibition of human carbonic anhydrase isoforms, which are targets for the treatment of glaucoma, edema, epilepsy, and cancer (Gul et al., 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Synthesis and characterization of new Schiff bases of Sulfa drugs and their metal complexes have shown promising antimicrobial activities against various bacterial strains and fungal species, indicating potential for developing new antimicrobial agents (Alyar et al., 2018).
Synthesis of Complex Organic Compounds
- Advanced Organic Synthesis : Novel syntheses involving benzenesulfonamide derivatives have led to the creation of complex organic compounds such as tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, showcasing the versatility of these compounds in organic chemistry and potential pharmaceutical applications (Shaabani et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-20(2)12-28-16-8-6-13(10-15(16)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-17(18)27-5/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPNKNRBAWEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
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